1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone

説明

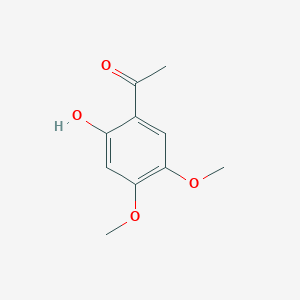

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.19988 g/mol . It is also known by other names such as acetosyringone . This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, along with an ethanone group. It is commonly used in various chemical and biological applications due to its unique properties.

準備方法

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone can be synthesized through several methods. One common synthetic route involves the Hoesch condensation of orcinol with methoxyacetonitrile . Another method includes the solution-precipitation technique, where the compound is synthesized by reacting appropriate precursors under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

化学反応の分析

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone has a wide range of scientific research applications:

作用機序

The mechanism of action of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in plant biology, it enables the virA gene in bacteria to phosphorylate itself and activate the virG gene product, which stimulates the transcription of other vir genes . This interaction is crucial for the transformation of certain bacterial strains.

類似化合物との比較

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone can be compared with similar compounds such as:

1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone): Both compounds have similar structures but differ in the position of the hydroxy and methoxy groups.

1-(2-Hydroxy-4-methoxyphenyl)ethanone (Paeonol): This compound has one less methoxy group compared to this compound.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

生物活性

1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone, also known as a derivative of the flavonoid family, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which include hydroxyl and methoxy groups that contribute to its reactivity and biological interactions. This article reviews the current understanding of its biological activities, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is . Its structure is defined by the presence of a phenolic hydroxyl group and two methoxy groups on the aromatic ring, which are critical for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

- Case Study : A study assessed the effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting effective cytotoxicity at relatively low concentrations .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 12 | Cell cycle arrest at G2/M phase |

| HCT116 | 18 | Inhibition of proliferation |

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. It was found to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

- Experimental Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in nitric oxide (NO) production, highlighting its potential as an anti-inflammatory agent .

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated significant free radical scavenging activity.

- DPPH Assay Results : The compound exhibited an IC50 value of 20 µM in DPPH radical scavenging assays, indicating strong antioxidant properties .

Structure-Activity Relationship (SAR)

The biological activity of flavonoid derivatives like this compound is often influenced by their structural features. The presence and position of hydroxyl and methoxy groups are critical for enhancing their bioactivity.

Key Observations:

- Hydroxyl Groups : The substitution pattern on the A ring significantly impacts the inhibitory activity against various enzymes involved in cancer progression.

- Methoxy Groups : These groups enhance lipophilicity and may improve cellular uptake.

特性

IUPAC Name |

1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-9(13-2)10(14-3)5-8(7)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQHBVWVKYHDCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351684 | |

| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20628-06-2 | |

| Record name | 1-(2-hydroxy-4,5-dimethoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-4',5'-dimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula and weight of 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C10H12O4 [1]. Based on this formula, the molecular weight can be calculated as 196.20 g/mol.

Q2: What are the key structural features of this compound revealed by the research?

A2: The research highlights two main structural features of the molecule []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。